molecular formula C9H12INS B1450744 2-tert-Butylsulfanyl-3-iodopyridine CAS No. 2203194-88-9

2-tert-Butylsulfanyl-3-iodopyridine

Cat. No. B1450744
M. Wt: 293.17 g/mol
InChI Key: XVPYWIBAPGNJBI-UHFFFAOYSA-N
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Description

2-tert-Butylsulfanyl-3-iodopyridine, also known as 2-TBSIP, is an organosulfur compound with a molecular formula of C7H11IS. It is a colorless solid that is soluble in polar organic solvents. 2-TBSIP is an important intermediate in organic synthesis, and its reactivity has been studied extensively. It is used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.

Mechanism Of Action

2-tert-Butylsulfanyl-3-iodopyridine is an organosulfur compound, which means that it can act as both a nucleophile and an electrophile in organic reactions. As a nucleophile, it can react with electrophiles, such as carbonyl compounds, to form new compounds. As an electrophile, it can react with nucleophiles, such as amines, to form new compounds.

Biochemical And Physiological Effects

2-tert-Butylsulfanyl-3-iodopyridine has been found to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been found to have anti-bacterial and anti-viral activities. In addition, it has been found to have anti-fungal and anti-parasitic activities.

Advantages And Limitations For Lab Experiments

2-tert-Butylsulfanyl-3-iodopyridine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be easily stored and handled. Additionally, it is not very toxic and can be used safely in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-tert-Butylsulfanyl-3-iodopyridine. For example, further research could be done to explore its potential applications in pharmaceuticals, pesticides, and dyes. Additionally, research could be done to explore its potential as a catalyst in organic reactions. Finally, research could be done to explore its potential as an anti-inflammatory, anti-tumor, and anti-oxidant agent.

Scientific Research Applications

2-tert-Butylsulfanyl-3-iodopyridine has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of organosulfur compounds. In addition, it has been used in the synthesis of organosulfur-containing compounds, such as sulfonamides and sulfamates.

properties

IUPAC Name

2-tert-butylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYWIBAPGNJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylsulfanyl-3-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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